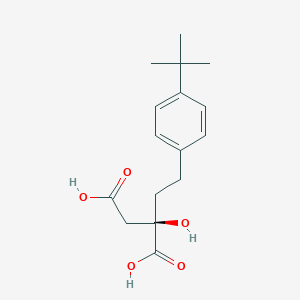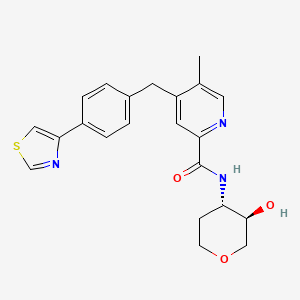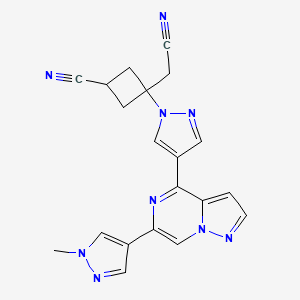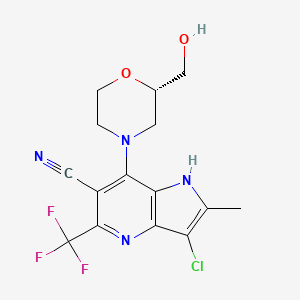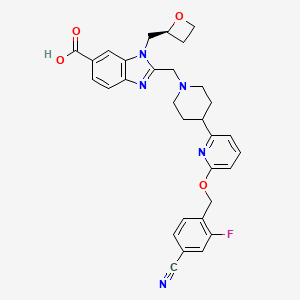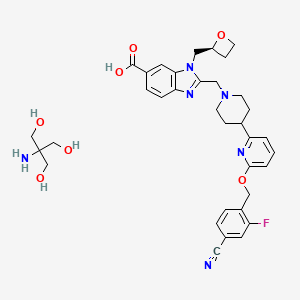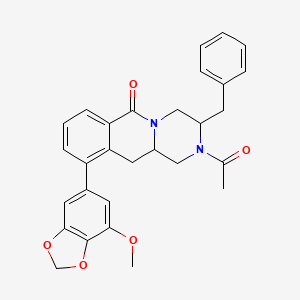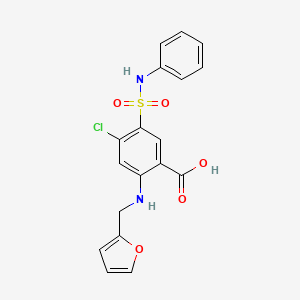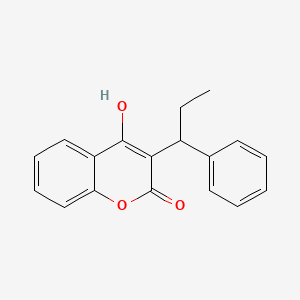
苯丙香豆素
描述
苯丙香豆素是一种长效口服抗凝剂,属于香豆素类化合物。 它以马库马尔、马克马尔和法利色罗姆等品牌名称销售 。 苯丙香豆素作为维生素 K 拮抗剂,抑制凝血因子 II、VII、IX 和 X 的合成,从而防止血液凝固 。 它主要用于预防和治疗血栓栓塞性疾病,包括心脏病发作和肺栓塞 .
作用机制
科学研究应用
苯丙香豆素在科学研究中有着广泛的应用。 在化学领域,它被用作模型化合物来研究维生素 K 拮抗剂的机制 。 在生物学和医学领域,苯丙香豆素因其抗凝血特性及其在预防血栓栓塞性疾病中的作用而被广泛研究 。 它也用于临床研究,以评估抗凝治疗的疗效和安全性 。 此外,苯丙香豆素还用于制药行业,用于开发新的抗凝血药物 .
生化分析
Biochemical Properties
Phenprocoumon thins the blood by antagonizing vitamin K, which is required for the production of clotting factors in the liver . It inhibits vitamin K reductase, resulting in the depletion of the reduced form of vitamin K (vitamin KH2) . The synthesis of vitamin K-dependent coagulation factors II, VII, IX, and X and anticoagulant proteins C and S is inhibited .
Cellular Effects
Phenprocoumon has a significant impact on various types of cells and cellular processes. It influences cell function by altering the coagulation pathway . It has no direct effect on an established thrombus, nor does it reverse ischemic tissue damage . In a study, it was found that Phenprocoumon had a detrimental effect on experimental acute kidney injury .
Molecular Mechanism
Phenprocoumon exerts its effects at the molecular level primarily through its interaction with vitamin K. It inhibits vitamin K reductase, leading to a decrease in the amount of thrombin generated and bound to fibrin . This reduces the thrombogenicity of clots .
Temporal Effects in Laboratory Settings
The effects of Phenprocoumon can change over time in laboratory settings. A study found that the average weekly dose per patient changed over time, with an overall preponderance of the respective ® enantiomers .
Dosage Effects in Animal Models
While specific studies on dosage effects of Phenprocoumon in animal models are limited, it is known that the drug’s effects can vary with different dosages. Overdose can lead to symptoms such as suspected or overt abnormal bleeding .
Metabolic Pathways
Phenprocoumon is stereoselectively metabolized by hepatic microsomal enzymes (cytochrome P-450) to inactive hydroxylated metabolites and by reductases to reduced metabolites . Cytochrome P450 2C9 is the principal form of human liver P-450 responsible for metabolism .
Transport and Distribution
While specific information on the transport and distribution of Phenprocoumon within cells and tissues is limited, it is known that the drug is protein-bound up to 99% .
Subcellular Localization
Given its mechanism of action, it is likely to interact with enzymes in the liver where it is metabolized .
准备方法
苯丙香豆素是通过一系列涉及香豆素衍生物的化学反应合成的。 合成路线通常涉及在碱性条件下将 4-羟基香豆素与 1-苯基丙烷-1-酮缩合以形成苯丙香豆素 。 反应条件包括使用氢氧化钠或氢氧化钾等碱,反应在乙醇或甲醇等有机溶剂中进行 。 工业生产方法遵循类似的合成路线,但针对大规模生产进行了优化,确保最终产品的高产率和纯度 .
化学反应分析
苯丙香豆素经历各种化学反应,包括氧化、还原和取代。 这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂 。 这些反应形成的主要产物是苯丙香豆素的羟基化和还原衍生物 。 例如,苯丙香豆素的氧化可以产生羟基化代谢物,而还原可以产生还原代谢物 .
相似化合物的比较
属性
IUPAC Name |
4-hydroxy-3-(1-phenylpropyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20/h3-11,13,19H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDAYGNAKTZFIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023459 | |
| Record name | Phenprocoumon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phenprocoumon | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015081 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
PRACTICALLY INSOL IN H2O; SOL IN CHLOROFORM & METHANOL, SOL IN SOLN OF ALKALI HYDROXIDES, 4.86e-02 g/L | |
| Record name | Phenprocoumon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00946 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PHENPROCOUMON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3248 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenprocoumon | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015081 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Phenprocoumon inhibits vitamin K reductase, resulting in depletion of the reduced form of vitamin K (vitamin KH2). As vitamin K is a cofactor for the carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent proteins, this limits the gamma-carboxylation and subsequent activation of the vitamin K-dependent coagulant proteins. The synthesis of vitamin K-dependent coagulation factors II, VII, IX, and X and anticoagulant proteins C and S is inhibited. Depression of three of the four vitamin K-dependent coagulation factors (factors II, VII, and X) results in decreased prothrombin levels and a decrease in the amount of thrombin generated and bound to fibrin. This reduces the thrombogenicity of clots., The oral anticoagulants block the regeneration of reduced vitamin K and thereby induce a state of functional vitamin K deficiency. The mechanism of the inhibition of reductase(s) by the coumarin drugs is not known. There exist reductases that are less sensitive to these drugs but that act only at relatively high concentrations of oxidized vitamin K; this property may explain the observation that administration of sufficient vitamin K can counteract even large doses of oral anticoagulants. /Oral Anticoagulants/, The disposition of a single intravenous bolus dose of 10 mg vitamin K1 and vitamin K1-2,3-epoxide were studied in two healthy subjects without and with 12 hr pretreatment dose of phenprocoumon (0.4 mg/kg). For each compound administered alone the plasma concn-time profile was adequately fitted by a biexponential equation, with an avg terminal half-life of 2.0 and 1.15 hr for the administered vitamin K and its 2,3-epoxide respectively. While vitamin K1 was measurable in plasma following admin of vitamin K1-2,3-epoxide, the epoxide was not detectable following admin of vitamin K1. Following pretreatment with phenprocoumon and after iv admin of vitamin K1, both the avg half-life and area under the plasma concn-time profile of vitamin K1 were marginally reduced to 1.5 hr and 1.76 mg/l/hr respectively, while the plasma concn of vitamin K1-2,3-epoxide was readily measurable and its half-life markedly prolonged to 14.7 hr. Following pretreatment with phenprocoumon and after oral administration of vitamin K1-2,3-epoxide, no vitamin K1 was detectable in plasma and the half-life of the epoxide was 13.8 hr. Based on area considerations the data suggest that either phenprocoumon does more than just inhibit the reduction of vitamin K1-2,3-epoxide to vitamin K1, or that the simple model describing the interconversion between vitamin K1 and its epoxide is inadequate. The same conclusion is drawn from the analysis of comparable data in dogs... ., Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins ...in the coagulation cascade... are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase... . The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/ | |
| Record name | Phenprocoumon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00946 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PHENPROCOUMON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3248 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
FINE WHITE CRYSTALLINE POWDER, Crystals or prisms from dilute methanol | |
CAS No. |
435-97-2 | |
| Record name | Phenprocoumon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=435-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenprocoumon [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000435972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenprocoumon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00946 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phenprocoumon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenprocoumon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENPROCOUMON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q08SIO485D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PHENPROCOUMON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3248 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenprocoumon | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015081 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
179-180 °C, 179.5 °C | |
| Record name | Phenprocoumon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00946 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PHENPROCOUMON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3248 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenprocoumon | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015081 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: How does phenprocoumon exert its anticoagulant effect?
A1: Phenprocoumon inhibits the enzyme vitamin K epoxide reductase (VKOR), which is crucial for regenerating vitamin K from its epoxide form. [, , ] Vitamin K is an essential cofactor for the synthesis of clotting factors II, VII, IX, and X in the liver. [, ] By inhibiting VKOR, phenprocoumon disrupts the vitamin K cycle, leading to a decrease in the production of these clotting factors and consequently reducing blood clotting. [, , ]
Q2: Which enantiomer of phenprocoumon is more potent?
A2: The (S)-enantiomer of phenprocoumon exhibits greater potency compared to the (R)-enantiomer. [] Studies have shown that the ratio of (S)- to (R)-phenprocoumon plasma clearances is significantly different between individuals with different CYP2C9 genotypes. []
Q3: Does phenprocoumon affect any other processes besides blood coagulation?
A3: Research suggests that phenprocoumon might also influence bone metabolism. Studies have reported decreased serum osteocalcin levels in patients treated with phenprocoumon. [] Osteocalcin is a vitamin K-dependent protein synthesized by osteoblasts, and its reduced levels could indicate impaired bone formation. []
Q4: How is phenprocoumon metabolized in the body?
A4: Phenprocoumon undergoes extensive metabolism in the liver, primarily via hydroxylation by cytochrome P450 enzymes, mainly CYP2C9 and to a lesser extent CYP3A4. [, , ] This process forms various hydroxylated metabolites, primarily 4'-, 6-, and 7-hydroxyphenprocoumon. [] These metabolites are further conjugated, primarily with glucuronic acid, and excreted in the urine and feces. [, , ]
Q5: How does the long half-life of phenprocoumon affect its clinical use?
A5: Phenprocoumon has a long half-life of approximately 5-8 days, meaning it takes a longer time for the drug to be eliminated from the body. [, ] This characteristic necessitates a longer time to reach a stable anticoagulation effect and careful monitoring of the international normalized ratio (INR) during the initial treatment phase. [, ] Additionally, in emergency situations requiring rapid reversal of anticoagulation, the long half-life of phenprocoumon poses a challenge. []
Q6: Are there any known factors affecting phenprocoumon pharmacokinetics?
A6: Yes, several factors can influence the pharmacokinetics of phenprocoumon. Genetic variations in CYP2C9 and VKORC1 genes contribute significantly to inter-individual variability in dose requirements. [, , , ] Concomitant administration of certain drugs like phenylbutazone, cholestyramine, and some antibiotics can alter its metabolism and clearance, requiring dose adjustments and careful monitoring. [, , , ] Age is also a significant factor, with older individuals typically requiring lower doses. [, ] Dietary factors, particularly excessive consumption of licorice, can interfere with phenprocoumon metabolism and reduce its effectiveness. []
Q7: How do genetic polymorphisms affect phenprocoumon dosing?
A7: Genetic variations in the VKORC1 gene, particularly the -1639G>A polymorphism, significantly influence the required dose of phenprocoumon. [] Individuals with the A allele require lower doses compared to those with the G allele. [] Similarly, polymorphisms in the CYP2C9 gene, particularly the 2 and 3 alleles, can impact phenprocoumon metabolism. [, , ] Carriers of these variant alleles often require lower doses to achieve therapeutic anticoagulation and are at a higher risk of bleeding complications. [, ]
Q8: Are there any algorithms available for predicting the phenprocoumon dose?
A8: Research has led to the development of dosing algorithms for phenprocoumon, incorporating factors like age, gender, weight, height, CYP2C9 and VKORC1 genotypes, and concomitant medication use. [, , ] These algorithms aim to improve the initial dose selection and reduce the risk of over-anticoagulation during treatment initiation.
Q9: What are the clinically significant drug interactions with phenprocoumon?
A9: Phenprocoumon exhibits interactions with several medications, requiring careful monitoring and potential dose adjustments. Co-administration with non-steroidal anti-inflammatory drugs (NSAIDs) like lornoxicam can alter phenprocoumon pharmacokinetics and decrease its anticoagulant effect. [] Proton pump inhibitors (PPIs) like omeprazole and esomeprazole can enhance the effect of phenprocoumon by inhibiting its metabolism, potentially leading to over-anticoagulation. [] Concomitant use of antibiotics, particularly cotrimoxazole and fluoroquinolones, can significantly increase the risk of bleeding in patients on phenprocoumon. [] Other interacting drugs include phenylbutazone, which significantly enhances phenprocoumon's anticoagulant effect, and cholestyramine, which reduces its enterohepatic circulation and decreases its efficacy. [, ]
Q10: What is a known risk associated with phenprocoumon treatment?
A10: Bleeding is a significant risk associated with phenprocoumon treatment, as with all vitamin K antagonists. [] Hemorrhagic complications, ranging from minor bleeding events to major hemorrhages, can occur, particularly in patients with a history of bleeding, those on high doses, or those with concomitant medications that increase bleeding risk. []
Q11: Are there any alternative anticoagulants for patients who cannot tolerate phenprocoumon?
A11: Yes, alternative anticoagulants exist for patients who experience adverse effects or are not suitable candidates for phenprocoumon therapy. These include other vitamin K antagonists like warfarin and acenocoumarol, as well as newer direct oral anticoagulants (DOACs) like rivaroxaban, apixaban, and edoxaban. [, , , ] The choice of anticoagulant depends on various factors, including the indication for anticoagulation, patient characteristics, potential drug interactions, and individual preferences.
Q12: How are phenprocoumon levels measured in plasma?
A12: Phenprocoumon concentrations in plasma can be accurately determined using high-performance liquid chromatography (HPLC) coupled with various detection methods like ultraviolet (UV) detection, fluorescence detection, or mass spectrometry (MS). [, , , ] Enantioselective methods utilizing chiral stationary phases enable the separate quantification of (R)- and (S)-phenprocoumon enantiomers, providing valuable insights into their individual pharmacokinetic profiles. [, ]
Q13: What are the future research directions for phenprocoumon?
A13: Future research should focus on refining phenprocoumon dosing algorithms by incorporating additional genetic and clinical factors, further minimizing bleeding risks. [] Investigating the impact of specific drug interactions on phenprocoumon pharmacokinetics and pharmacodynamics will contribute to safer co-prescription practices. Exploring the potential long-term effects of phenprocoumon on bone metabolism could inform strategies for mitigating potential adverse effects. [] Additionally, comparing the real-life effectiveness and safety of phenprocoumon with newer anticoagulants like DOACs will provide valuable insights for clinical decision-making. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S)-2,2-difluorocyclopropyl]-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone;4-methylbenzenesulfonic acid](/img/structure/B610003.png)
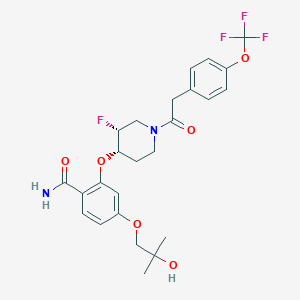
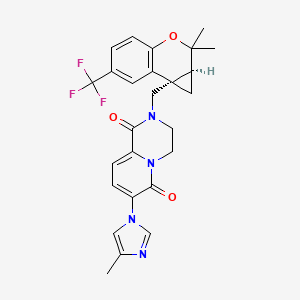
![3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B610007.png)
![3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one](/img/structure/B610008.png)
